molecular formula C17H12F5N3O3 B14931916 Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B14931916
M. Wt: 401.29 g/mol
InChI Key: IYUAFBKNKXISBM-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. The compound contains a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the condensation of ethyl 5-aminopyrazole-3-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in acetic acid leads to the formation of the desired compound . The reaction conditions often include the use of acetic acid or trifluoroacetic acid as solvents, which help in achieving regioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

Ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. These groups enhance the compound’s lipophilicity, binding affinity, and metabolic stability, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C17H12F5N3O3

Molecular Weight

401.29 g/mol

IUPAC Name

ethyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H12F5N3O3/c1-2-27-15(26)11-8-23-25-13(17(20,21)22)7-12(24-14(11)25)9-4-3-5-10(6-9)28-16(18)19/h3-8,16H,2H2,1H3

InChI Key

IYUAFBKNKXISBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC(F)F

Origin of Product

United States

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